2-(2-chlorophenoxy)-N-[[3-[[[2-(2-chlorophenoxy)acetyl]amino]methyl]phenyl]methyl]acetamide
Overview
Description
2-(2-chlorophenoxy)-N-[[3-[[[2-(2-chlorophenoxy)acetyl]amino]methyl]phenyl]methyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of chlorophenoxy groups, which are known for their diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-[[3-[[[2-(2-chlorophenoxy)acetyl]amino]methyl]phenyl]methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of 2-(2-chlorophenoxy)acetic acid: This can be achieved by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acylation: The 2-(2-chlorophenoxy)acetic acid is then converted to its acyl chloride derivative using reagents like thionyl chloride.
Amidation: The acyl chloride is reacted with an amine, such as 3-aminomethylphenyl, to form the corresponding amide.
Final Coupling: The resulting amide is then coupled with another molecule of 2-(2-chlorophenoxy)acetic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-[[3-[[[2-(2-chlorophenoxy)acetyl]amino]methyl]phenyl]methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenoxy groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2-chlorophenoxy)-N-[[3-[[[2-(2-chlorophenoxy)acetyl]amino]methyl]phenyl]methyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-[[3-[[[2-(2-chlorophenoxy)acetyl]amino]methyl]phenyl]methyl]acetamide involves its interaction with specific molecular targets and pathways. The chlorophenoxy groups are known to interact with various enzymes and receptors, potentially inhibiting or activating their function. This can lead to a range of biological effects, including antimicrobial and anticancer activity.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenoxyacetic acid: Known for its use as a plant growth regulator.
2,4-dichlorophenoxyacetic acid: Widely used as a herbicide.
2-(4-chlorophenoxy)ethanol: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2-(2-chlorophenoxy)-N-[[3-[[[2-(2-chlorophenoxy)acetyl]amino]methyl]phenyl]methyl]acetamide is unique due to its complex structure, which allows for diverse chemical reactivity and potential biological activity. Its multiple chlorophenoxy groups provide a range of functional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
2-(2-chlorophenoxy)-N-[[3-[[[2-(2-chlorophenoxy)acetyl]amino]methyl]phenyl]methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl2N2O4/c25-19-8-1-3-10-21(19)31-15-23(29)27-13-17-6-5-7-18(12-17)14-28-24(30)16-32-22-11-4-2-9-20(22)26/h1-12H,13-16H2,(H,27,29)(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLHPAARZSXALW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC2=CC(=CC=C2)CNC(=O)COC3=CC=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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